Carbamic acid, (phenylsulfonyl)-,diphenylmethyl ester (7CI,8CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (phenylsulfonyl)-,diphenylmethyl ester (7CI,8CI) is a chemical compound with the molecular formula C21H27NO4S It is known for its unique structure, which includes a carbamic acid moiety linked to a phenylsulfonyl group and a diphenylmethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (phenylsulfonyl)-,diphenylmethyl ester typically involves the reaction of phenylsulfonyl chloride with diphenylmethyl carbamate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Carbamic acid, (phenylsulfonyl)-,diphenylmethyl ester may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of automated systems for mixing, heating, and purification to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (phenylsulfonyl)-,diphenylmethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylsulfonyl compounds.
Scientific Research Applications
Carbamic acid, (phenylsulfonyl)-,diphenylmethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamic acid, (phenylsulfonyl)-,diphenylmethyl ester involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The ester linkage allows the compound to be hydrolyzed under physiological conditions, releasing active moieties that exert biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, (phenylsulfonyl)-, 2,6-di-tert-butylphenyl ester: Similar structure but with tert-butyl groups.
Carbamic acid, (phenylsulfonyl)-, methyl ester: A simpler ester derivative.
Carbamic acid, (phenylsulfonyl)-, ethyl ester: Another ester variant with an ethyl group.
Uniqueness
Carbamic acid, (phenylsulfonyl)-,diphenylmethyl ester is unique due to its diphenylmethyl ester group, which imparts distinct chemical properties and potential applications. The presence of the phenylsulfonyl group also contributes to its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2848-47-7 |
---|---|
Molecular Formula |
C20H17NO4S |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
benzhydryl N-(benzenesulfonyl)carbamate |
InChI |
InChI=1S/C20H17NO4S/c22-20(21-26(23,24)18-14-8-3-9-15-18)25-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H,21,22) |
InChI Key |
LMSJHBMQFOKMDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.